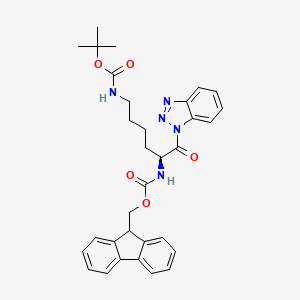

Fmoc-Lys(Boc)-Bt

Overview

Description

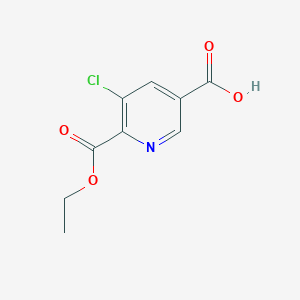

Fmoc-Lys(Boc)-OH is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery .

Synthesis Analysis

Fmoc-Lys(Boc)-OH can be synthesized using various methods. One such method involves the use of calcium iodide as a protective agent for the Fmoc protecting group . Another method involves the use of potassium fluoride .Molecular Structure Analysis

The molecular formula of Fmoc-Lys(Boc)-OH is C26H32N2O6 . Its average mass is 468.542 Da and its mono-isotopic mass is 468.226044 Da .Chemical Reactions Analysis

Fmoc-Lys(Boc)-OH is involved in various chemical reactions. For instance, it can undergo ester hydrolysis, which is usually incompatible with the Fmoc protecting group in basic conditions or the Boc group in an aqueous acidic environment .Scientific Research Applications

1. Organogelation and Nanostructure Formation

Fmoc-Lys(Boc)-Bt derivatives have been explored for their ability to act as organogelators, forming stable thermo-reversible organogels in various solvents. Their self-assembly into 3D nanostructures like nanofibers, nanoribbons, or nanotubes is notable. These structures are observed via electron microscopy and demonstrate potential in nanostructured material applications (Zong et al., 2016).

2. Solid-Phase Peptide Synthesis

Fmoc-Lys(Boc)-Bt plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in the synthesis of peptides with specific modifications. It is utilized for the synthesis of peptides containing site-specifically modified lysine residues, demonstrating its versatility in peptide engineering (Huang et al., 2007).

3. Hydrogel Formation and Modulus Control

Research shows that Fmoc-Lys(Boc)-Bt based tripeptides can significantly influence the structure and properties of hydrogels. The sequence of amino acids in these peptides affects the self-assembled fibril structure, leading to differences in hydrogel modulus and anisotropy, important in biomedical applications (Cheng et al., 2010).

4. Prodrug Development for Cancer Therapy

Fmoc-Lys(Boc)-Bt derivatives have been investigated for their potential in prodrug strategies for selective cancer therapy. These compounds can be activated by specific enzymes to target cancer cells selectively, demonstrating their utility in developing more effective and targeted cancer treatments (Ueki et al., 2016).

5. Synthesis of Radiopharmaceuticals

Fmoc-Lys(Boc)-Bt has been employed in the synthesis of radiopharmaceuticals, particularly in the labeling of peptides with technetium-99m. Its ability to incorporate technetium-binding amino acids during SPPS offers flexibility and control over the site of attachment, crucial for developing peptide-based radiopharmaceuticals (Greenland et al., 2003).

Safety and Hazards

Safety measures for handling Fmoc-Lys(Boc)-OH include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used .

Relevant Papers The relevant papers retrieved discuss various aspects of Fmoc-Lys(Boc)-OH, including its synthesis , chemical reactions , and safety and hazards .

properties

IUPAC Name |

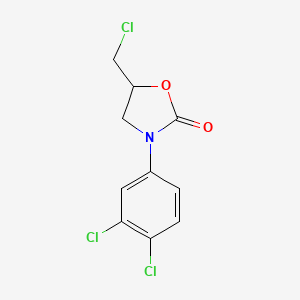

tert-butyl N-[(5S)-6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5/c1-32(2,3)42-30(39)33-19-11-10-17-27(29(38)37-28-18-9-8-16-26(28)35-36-37)34-31(40)41-20-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h4-9,12-16,18,25,27H,10-11,17,19-20H2,1-3H3,(H,33,39)(H,34,40)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKATSNDLAHCNR-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671256 | |

| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126433-45-1 | |

| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1390986.png)

![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)

phosphonium bromide](/img/structure/B1390995.png)

![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)

![5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1391000.png)